N,N-Dibenzyl-N'-(3,5-dichlorophenyl)urea
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Overview
Description
N,N-Dibenzyl-N’-(3,5-dichlorophenyl)urea is a chemical compound characterized by the presence of two benzyl groups and a 3,5-dichlorophenyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One method for synthesizing N,N-Dibenzyl-N’-(3,5-dichlorophenyl)urea involves the reaction of N,N-dibenzyl cyanamide with 3,5-dichlorophenyl isocyanate. This reaction typically occurs under mild conditions and does not require the presence of metal catalysts . Another approach involves the use of dibutyl tin dichloride and dibutyl stannane with N-benzilideneaniline, followed by reaction with benzyl bromide .
Industrial Production Methods
Industrial production methods for N,N-Dibenzyl-N’-(3,5-dichlorophenyl)urea are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N,N-Dibenzyl-N’-(3,5-dichlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the urea moiety.
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reactions typically occur under mild to moderate conditions, depending on the desired transformation.
Major Products
The major products formed from these reactions include oxidized or reduced derivatives of N,N-Dibenzyl-N’-(3,5-dichlorophenyl)urea, as well as substituted urea compounds with various functional groups.
Scientific Research Applications
N,N-Dibenzyl-N’-(3,5-dichlorophenyl)urea has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of N,N-Dibenzyl-N’-(3,5-dichlorophenyl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with protein receptors, affecting signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N-Dibenzyl-N’-(3,5-dichlorophenyl)urea include:
Uniqueness
N,N-Dibenzyl-N’-(3,5-dichlorophenyl)urea is unique due to the presence of both benzyl and 3,5-dichlorophenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
86764-50-3 |
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Molecular Formula |
C21H18Cl2N2O |
Molecular Weight |
385.3 g/mol |
IUPAC Name |
1,1-dibenzyl-3-(3,5-dichlorophenyl)urea |
InChI |
InChI=1S/C21H18Cl2N2O/c22-18-11-19(23)13-20(12-18)24-21(26)25(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2,(H,24,26) |
InChI Key |
ALZMRHNLRTYPBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)NC3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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